2-Chloro-4-(5-formylfuran-2-yl)benzoic acid
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Overview
Description
2-Chloro-4-(5-formylfuran-2-yl)benzoic acid is an organic compound with the molecular formula C12H7ClO4 and a molecular weight of 250.63 g/mol. This compound has garnered attention for its diverse applications in scientific research and industry.
Mechanism of Action
- During SM coupling, oxidative addition occurs with electrophilic organic groups, where palladium becomes oxidized by donating electrons to form a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups transferred from boron to palladium .
Mode of Action
Pharmacokinetics
Preparation Methods
The synthesis of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 5-formylfuran-2-ylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C .
Chemical Reactions Analysis
2-Chloro-4-(5-formylfuran-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-Chloro-4-(5-formylfuran-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Chloro-4-(5-formylfuran-2-yl)benzoic acid can be compared with similar compounds such as:
4-(5-Formylfuran-2-yl)benzoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of a formyl group, leading to different chemical properties and reactivity.
2-(5-Formylfuran-2-yl)benzoic acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
2-chloro-4-(5-formylfuran-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO4/c13-10-5-7(1-3-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOOGQMTCBAJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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